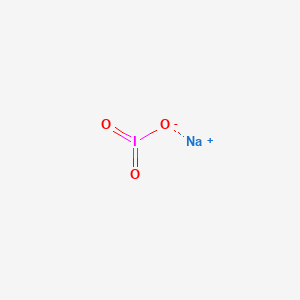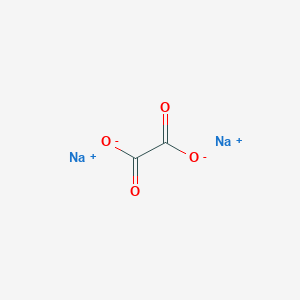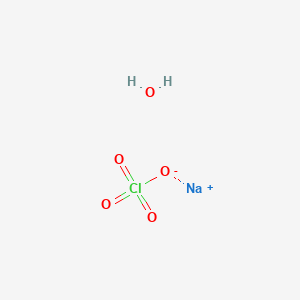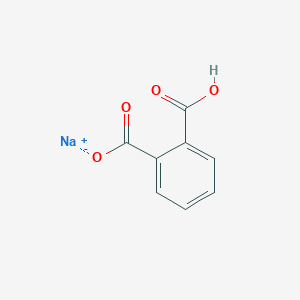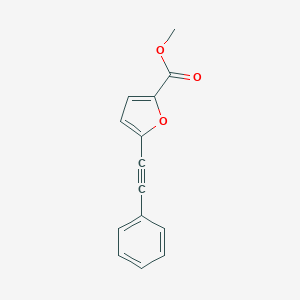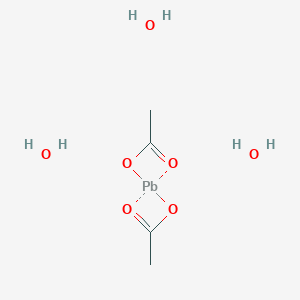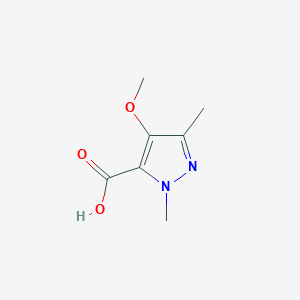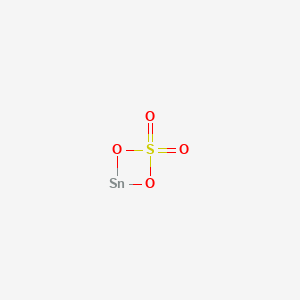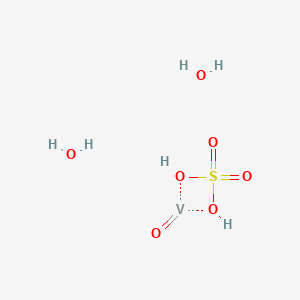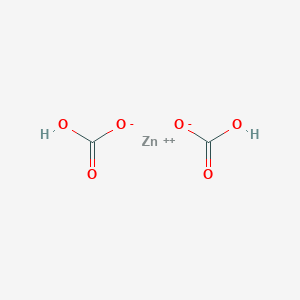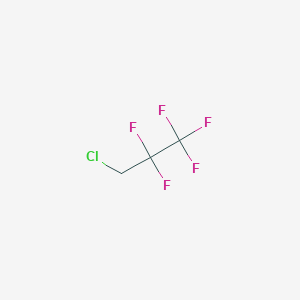
3-Chloro-1,1,1,2,2-Pentafluoropropane
Descripción general
Descripción
3-Chloro-1,1,1,2,2-Pentafluoropropane (also known as HCFC-235fa) is a colorless liquid that is widely used as a blowing agent in the production of polyurethane foam insulation. It has a low global warming potential (GWP) and ozone depletion potential (ODP), making it an attractive alternative to other blowing agents that have higher environmental impacts. In
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,1,1,2,2-Pentafluoropropane is not well understood. However, it is believed to work by reducing the thermal conductivity of the polyurethane foam insulation, which helps to improve its insulating properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 3-Chloro-1,1,1,2,2-Pentafluoropropane. However, studies have shown that it is not toxic to humans or animals at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloro-1,1,1,2,2-Pentafluoropropane in lab experiments is its low environmental impact. It has a low GWP and ODP, making it a more sustainable alternative to other blowing agents. However, its high cost and complex synthesis method can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on 3-Chloro-1,1,1,2,2-Pentafluoropropane. One area of interest is its use as a solvent in various industrial applications. Research could also be conducted on its potential as a refrigerant in cooling systems. Additionally, further studies could be conducted on its mechanism of action and its potential effects on human health and the environment.
Aplicaciones Científicas De Investigación
3-Chloro-1,1,1,2,2-Pentafluoropropane has been extensively studied for its use as a blowing agent in the production of polyurethane foam insulation. Its low GWP and ODP make it an attractive alternative to other blowing agents that have higher environmental impacts. In addition, research has been conducted on its use as a refrigerant and as a solvent in various industrial applications.
Propiedades
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,2,2-Pentafluoropropane | |
CAS RN |
422-02-6 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

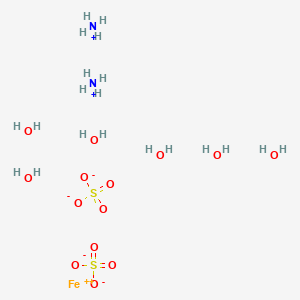
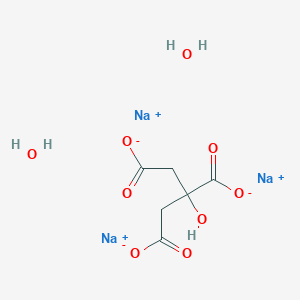
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
